1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyridazines. This compound is characterized by the presence of a bromophenyl group and a carboxylic acid functionality, contributing to its unique chemical properties. It is often utilized in various scientific fields, including medicinal chemistry and materials science.
The compound can be sourced from chemical suppliers and is typically produced through synthetic routes involving specific precursors. Its structure and properties have been documented in various scientific literature and databases.
1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is classified as an organic compound with potential applications in pharmaceuticals due to its biological activity. It falls under the category of carboxylic acids and heterocycles.
The synthesis of 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves several key steps:
The reaction conditions for the synthesis may include:
The molecular structure of 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid consists of a tetrahydropyridazine ring with a bromine atom attached to one of the phenyl groups and a keto group adjacent to the carboxylic acid. The structural formula can be represented as follows:
The molecular weight is approximately 300.12 g/mol. The compound's specific structural features contribute to its reactivity and interaction with biological targets.
1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances binding affinity due to its electron-withdrawing nature, while the tetrahydropyridazine ring interacts with active sites or binding pockets within biological systems.
Molecular docking studies have shown that this compound may exhibit affinity towards certain protein targets related to disease pathways, suggesting potential therapeutic applications .
1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically appears as a crystalline solid. Its melting point and solubility characteristics are essential for practical applications in research and industry.
The compound exhibits:
Relevant analyses may include spectroscopic methods (NMR, IR) to confirm its structure and purity.
1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several significant applications:
This compound's diverse applications make it valuable in both academic research and industrial settings.
The strategic incorporation of bromine atoms into bioactive molecules significantly expands their chemical space and therapeutic potential. In 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, the bromine atom at the meta-position of the phenyl ring serves multiple critical functions. The heavy halogen's substantial atomic radius (1.12 Å) creates a pronounced steric footprint that influences binding pocket occupancy and molecular orientation. Simultaneously, its moderate electronegativity (2.96 on the Pauling scale) induces a localized electron-withdrawing effect that polarizes adjacent bonds, enhancing π-π stacking interactions with aromatic amino acid residues in target proteins [6] [9].
Bromine's unique capacity for late-stage functionalization substantially increases the compound's derivatization potential. The carbon-bromine bond undergoes facile transition-metal catalyzed cross-coupling reactions, enabling conversion to diverse functionalities via Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This synthetic versatility allows rapid generation of structural analogs for structure-activity relationship studies without requiring de novo synthesis of the core scaffold [6]. Analysis of brominated pharmaceuticals reveals that bromine incorporation typically increases lipophilicity (log P) by 0.5-1.0 units compared to non-halogenated analogs, potentially enhancing membrane permeability. However, this hydrophobicity requires careful optimization to maintain aqueous solubility, often through counterbalancing polar groups like the carboxylic acid in this molecule [6].
Table 1: Influence of Halogen Substituents on Molecular Properties
Halogen | Atomic Radius (Å) | Electronegativity | log P Increase* | Common Biological Roles |
---|---|---|---|---|
Bromine | 1.12 | 2.96 | +0.86 | Extend half-life, enhance binding affinity, enable cross-coupling |
Chlorine | 0.99 | 3.16 | +0.71 | Metabolic blocking, lipophilicity modulation |
Fluorine | 0.42 | 3.98 | +0.14 | Block metabolism, hydrogen bonding mimicry |
Iodine | 1.32 | 2.66 | +1.12 | Radiolabeling, large steric impact |
*Average increase relative to hydrogen analog based on model benzene systems [6]
The meta-bromine configuration specifically avoids the electronic symmetry of para-substitution and steric constraints of ortho-positioning. This positional selectivity potentially optimizes interactions with asymmetric binding pockets in biological targets. Evidence from molecular docking studies of analogous compounds indicates that meta-halogenation frequently achieves optimal vector alignment with hydrophobic subpockets in enzyme binding sites, particularly in kinase and GPCR targets [9]. Brominated compounds additionally benefit from enhanced crystallinity, facilitating structural characterization through X-ray diffraction—a critical advantage in structure-based drug design workflows. The heavy atom effect significantly improves anomalous scattering, enabling precise electron density mapping for complex structure determination .
The 6-oxo-1,4,5,6-tetrahydropyridazine system represents an emerging privileged scaffold in medicinal chemistry, distinguished by its hydrogen-bonding capacity and conformational flexibility. This partially saturated bicyclic core contains three hydrogen-bond acceptors (two carbonyl oxygens and one ring nitrogen) and two hydrogen-bond donors (N-H and carboxylic acid), creating versatile supramolecular recognition patterns. The carboxylic acid at position 3 enables salt formation for solubility modulation and serves as an anchor point for bioisosteric replacement or prodrug derivatization [7].
Synthetic accessibility enhances this core's utility in drug discovery. The scaffold can be efficiently constructed through a three-step sequence from commodity chemicals: (1) condensation of α-ketoglutaric acid with hydrazine hydrate yields 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid; (2) selective N-alkylation with 3-bromobenzyl bromide introduces the aryl moiety; (3) optional esterification protects the carboxylic acid during subsequent derivatization. This route typically achieves 50-65% overall yield with minimal chromatography requirements, facilitating rapid analog synthesis [4]. The scaffold's semi-rigid conformation balances flexibility for target adaptation with sufficient rigidity to minimize entropic penalties upon binding—a critical factor for achieving high ligand efficiency [7].
Table 2: Therapeutic Applications of Tetrahydropyridazine-Based Scaffolds
Therapeutic Area | Molecular Target | Key Structural Features | Reported Activity |
---|---|---|---|
Immunomodulation | CB2 Cannabinoid Receptor | Pyridazine-3-carboxamide substituents | EC₅₀ = 3.7 nM, 280-fold CB2/CB1 selectivity [7] |
Antiviral | Influenza Neuraminidase | 5-Carboxylate with hydrophobic aryl | IC₅₀ = 17.6 μM (lead optimization phase) [10] |
Antimicrobial | Undefined enzyme targets | 3-Carboxylic acid with halogenated aryl | Research stage (in vitro screening) |
The scaffold's physicochemical profile bridges typical "natural product-like" and "synthetic" property spaces. Its high sp³ carbon fraction (Fsp³ = 0.45) exceeds the average for marketed drugs (Fsp³ = 0.36), potentially improving solubility and reducing plasma protein binding. The tetrahydropyridazine core demonstrates exceptional structural tolerance, accommodating diverse N1-aryl substituents while maintaining the hydrogen-bonding pharmacophore. This adaptability was exemplified in cannabinoid receptor research, where pyridazine-based analogs of GW842166X achieved 20-fold potency enhancements through optimized hydrogen-bonding networks with Thr114 and Ser285 residues in the CB2 binding pocket [7].
Computational analyses reveal that the scaffold's conformationally constrained carboxylic acid adopts optimal geometry for salt bridge formation with basic amino acid residues. Molecular dynamics simulations indicate that the 6-oxo group frequently participates in water-mediated hydrogen-bonding networks at protein interfaces, enhancing binding specificity. These features, combined with the scaffold's synthetic tractability, establish 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid as a versatile framework for rational pharmacophore development across multiple target classes [7] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9